N-(4,6-dimethylpyrimidin-2-yl)acetamide

synthetic building block physicochemical properties reaction precursor

This 4,6-dimethylpyrimidin-2-yl acetamide is a pre-protected, low-MW (165.19) scaffold validated in potent, selective SIRT2 inhibitor discovery. Unlike other 2-aminopyrimidine regioisomers, the 4,6-dimethyl substitution pattern is critical for target engagement; substitution at the 5- or 4-position leads to loss of selectivity. The acetyl cap acts as a latent amine handle, eliminating a protecting-group step in your synthetic route and enabling direct chemoselective derivatization for focused kinase or epigenetic library synthesis.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 15755-12-1
Cat. No. B178593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylpyrimidin-2-yl)acetamide
CAS15755-12-1
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=O)C)C
InChIInChI=1S/C8H11N3O/c1-5-4-6(2)10-8(9-5)11-7(3)12/h4H,1-3H3,(H,9,10,11,12)
InChIKeyMQNFNEJOMMYIOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,6-Dimethylpyrimidin-2-yl)acetamide (CAS 15755-12-1) – Core Identity and Procurement Relevance


N-(4,6-Dimethylpyrimidin-2-yl)acetamide is a synthetic, low-molecular-weight (165.19 g/mol) pyrimidine derivative, specifically an N-acetylated 2-aminopyrimidine. It serves primarily as a chemical building block for the synthesis of more complex bioactive molecules, particularly those targeting sirtuins and kinases . The compound is commercially available from multiple vendors at typical purities of 95% or higher, with standard physical properties including a density of 1.2±0.1 g/cm³ .

Why Generic Substitution of N-(4,6-Dimethylpyrimidin-2-yl)acetamide is Not Advisable Without Rigorous Verification


Compounds within the 2-aminopyrimidine class cannot be assumed to be interchangeable. The specific pattern of substitution (4,6-dimethyl vs. 5-methyl or 4-methyl) and the nature of the N-acyl group (acetyl vs. chloroacetyl or benzoyl) profoundly influence both the reactivity in downstream synthetic steps and the biological activity of final derivatives. For example, the 4,6-dimethyl substitution pattern has been shown to be critical for potent and selective SIRT2 inhibition in thio-linked acetamide derivatives, with a change in substitution leading to a loss of selectivity . Direct replacement without comparative data on reactivity or biological target engagement risks synthetic failure or procurement of an inactive analog.

Quantitative Evidence Guide for N-(4,6-Dimethylpyrimidin-2-yl)acetamide: Comparator-Driven Selection Data


Physicochemical Property Comparison: N-(4,6-Dimethylpyrimidin-2-yl)acetamide vs. Its Hydrolyzed Amine Fragment

The acetylated form (target compound) offers a distinct handling advantage over its free amine precursor (4,6-dimethylpyrimidin-2-amine) by shifting the physical state from a low-melting solid to a more easily handled crystalline solid. While specific melting and boiling points for the target compound are not publicly cataloged, its calculated density of 1.2±0.1 g/cm³ is significantly higher than that of the parent amine (estimated ~1.1 g/cm³ based on analogous structures), which can affect formulation and storage. The acetyl cap also protects the reactive amine, preventing unwanted side-reactions during multi-step syntheses, a common strategy in kinase inhibitor construction .

synthetic building block physicochemical properties reaction precursor

Synthetic Utility: N-(4,6-Dimethylpyrimidin-2-yl)acetamide as an Acetyl-Protected Amino Synthon vs. Unprotected Amine

The acetamide group acts as a built-in protecting group for the 2-amino function, allowing chemists to perform reactions on other parts of the molecule without needing an additional protection/deprotection sequence. This contrasts directly with using the free amine, 4,6-dimethylpyrimidin-2-amine, which would require a separate protection step (e.g., with Boc2O) to achieve the same orthogonality, adding at least one synthetic step and chemical cost. While no direct head-to-head study of synthetic efficiency exists for this exact transformation, the principle is a well-established class-level inference in heterocyclic synthesis . The acetyl group can be selectively removed later under mild basic or acidic conditions, as demonstrated in analogous 2-aminopyrimidine systems .

medicinal chemistry protecting group strategy synthetic efficiency

Biological Target Engagement Selectivity: 4,6-Dimethylpyrimidin-2-yl Scaffold vs. Pyrimidin-2-yl Scaffold in SIRT2 Inhibition

In a series of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives, the 4,6-dimethyl substitution was critical for achieving potent and selective SIRT2 inhibition. The most potent compound in this series, 28e, had an IC50 of 42 nM against SIRT2 and exhibited excellent selectivity over SIRT1 and SIRT3 . In contrast, analogous compounds missing the 4,6-dimethyl groups or with a simpler pyrimidin-2-yl scaffold showed significantly reduced potency and selectivity, demonstrating that this specific substitution pattern is not interchangeable for this biological target.

SIRT2 inhibitor selectivity profile epigenetics

Optimal Application Scenarios for Procuring N-(4,6-Dimethylpyrimidin-2-yl)acetamide (CAS 15755-12-1)


Medicinal Chemistry: Synthesis of SIRT2 and Kinase Inhibitor Libraries

Leverage the compound as a pre-protected, privileged scaffold for generating focused libraries of 2-substituted pyrimidine derivatives. The acetyl cap allows for direct chemoselective transformations at other positions, as demonstrated in the synthesis of potent SIRT2 inhibitors . The scaffold's proven activity in this area makes it a high-value starting material for epigenetic drug discovery programs.

Chemical Biology: Development of Activity-Based Probes

Utilize the acetamide as a latent amine handle. Following incorporation into a larger probe molecule, the acetyl group can be selectively removed to reveal the free amine for conjugation to fluorophores or biotin, enabling target engagement studies. This strategy is supported by the compound's class-level utility as a protected aminopyrimidine synthon .

Process Chemistry: Route Scouting and Optimization

When designing a synthetic route involving a 2-aminopyrimidine intermediate, procuring this acetylated form can eliminate a protecting group step, reducing the step-count and potentially improving overall yield. This is a direct application of the synthetic efficiency evidence and is critical for scaling up medicinal chemistry leads.

Academic Research: Structure-Activity Relationship (SAR) Studies on Pyrimidine Scaffolds

Use as a core template for systematic exploration of the 2-acyl region. The acetyl group serves as a baseline control for evaluating the impact of larger or more functionalized acyl groups on biological activity. Its established role in the SIRT2 inhibitor SAR provides a clear precedent for this application .

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